molecular formula C12H15N3 B13632889 4-isopropyl-1-phenyl-1H-pyrazol-5-amine

4-isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B13632889
M. Wt: 201.27 g/mol
InChI Key: PUMZKKAZOSLNRZ-UHFFFAOYSA-N
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Description

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine is a tri-substituted pyrazole derivative featuring a phenyl group at position 1, an isopropyl group at position 4, and an amine moiety at position 4. Pyrazole derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity . The isopropyl and phenyl substituents likely influence its steric and electronic properties, impacting solubility, bioavailability, and target binding efficiency.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-phenyl-4-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9(2)11-8-14-15(12(11)13)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3

InChI Key

PUMZKKAZOSLNRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of isopropyl hydrazine with phenylacetylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a solvent like ethanol. The mixture is heated under reflux for several hours to yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole derivatives with hydrogenated functional groups.

    Substitution: N-alkylated pyrazole derivatives.

Scientific Research Applications

4-Isopropyl-1-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-isopropyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The following table compares 4-isopropyl-1-phenyl-1H-pyrazol-5-amine with structurally related compounds, focusing on substituents, molecular properties, and biological activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Biological Activity/Notes References
4-Isopropyl-1-phenyl-1H-pyrazol-5-amine 1-Ph, 4-$i$-Pr, 5-NH₂ C₁₂H₁₅N₃ 201.27 g/mol Hypothesized kinase modulation
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 1-Me, 3-4-Cl-Ph, 5-NH₂ C₁₀H₁₀ClN₃ 207.66 g/mol Not specified; chlorophenyl enhances lipophilicity
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine 1-4-F-Ph, 4-p-tolyl, 5-NH₂ C₁₆H₁₄FN₃ 267.30 g/mol Fluorine improves metabolic stability
3-(4-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amine 1-$i$-Pr, 3-4-F-Ph, 5-NH₂ C₁₂H₁₄FN₃ 219.26 g/mol Fluorine enhances electronic interactions
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1-4-MeO-Ph, 3-p-tolyl, 5-NH₂ C₁₇H₁₇N₃O 279.34 g/mol Methoxy group increases solubility
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1-Ph, 3-Cyclopropyl, 4-Br, 5-NH₂ C₁₂H₁₂BrN₃ 278.15 g/mol Bromine adds steric bulk

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in , F in ) enhance lipophilicity and metabolic stability. Aromatic diversity: The phenyl (Ph), p-tolyl, and substituted aryl groups (e.g., 4-F-Ph) modulate π-π stacking and van der Waals interactions with biological targets.
  • Biological Activity: Regioisomerism in pyrazoles (e.g., switching substituent positions) can drastically alter activity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl derivatives lose p38α MAP kinase inhibition but gain nanomolar potency against Src, B-Raf, and VEGFR-2 kinases . Halogenated analogs (e.g., bromine in ) may improve target selectivity due to increased steric bulk.

Research Findings and Implications

  • Kinase Inhibition : Pyrazole derivatives with fluorinated aryl groups (e.g., ) demonstrate enhanced kinase inhibition profiles, suggesting that 4-isopropyl-1-phenyl-1H-pyrazol-5-amine could be optimized for similar targets.
  • Synthetic Flexibility : The presence of isopropyl and phenyl groups allows for further functionalization, such as introducing sulfonyl or oxadiazole moieties (as seen in ), to tune pharmacokinetic properties.
  • Structural Insights : Computational modeling using tools like SHELX and SIR97 could aid in crystallographic studies to resolve binding modes and guide structure-activity relationship (SAR) optimization.

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